Introduction: A Versatile Building Block in Modern Drug Discovery
Introduction: A Versatile Building Block in Modern Drug Discovery
An In-depth Technical Guide to 1-(2-Bromoethoxy)-2-fluorobenzene (CAS 193220-21-2) for Advanced Synthesis
1-(2-Bromoethoxy)-2-fluorobenzene, identified by CAS Number 193220-21-2, is a bifunctional organic intermediate of significant interest to researchers in medicinal chemistry and materials science. Its structure uniquely combines a 2-fluoro-substituted aromatic ring with a bromoethoxy side chain, offering two distinct points for chemical modification. The presence of a fluorine atom on the phenyl ring is a well-established strategy in drug design to modulate key pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity[1][2]. Simultaneously, the terminal bromine on the ethoxy chain serves as a reactive handle for introducing the aryloxyethyl motif into a target molecule via nucleophilic substitution. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and safe handling, designed for professionals engaged in complex organic synthesis and drug development.
Physicochemical and Spectral Properties
Characterization of a synthetic building block begins with a clear understanding of its physical and spectral properties. These data are fundamental for reaction planning, purification, and structural confirmation.
Physical Properties
The macroscopic properties of 1-(2-Bromoethoxy)-2-fluorobenzene are summarized below. The boiling point, in particular, is indicative of a compound with moderate volatility, suitable for purification by vacuum distillation.
| Property | Value | Reference |
| CAS Number | 193220-21-2 | [3] |
| Molecular Formula | C₈H₈BrFO | [3][4] |
| Molecular Weight | 219.05 g/mol | [3][4] |
| Boiling Point | 123 °C (at 16 mmHg) | [3] |
| Appearance | Colorless Oil (Predicted) | [5] |
| SMILES | FC1=CC=CC=C1OCCBr | [6] |
Spectral Data Summary
Spectroscopic analysis is essential for verifying the identity and purity of the compound after synthesis. While specific spectra should be acquired for each batch, the expected spectral characteristics are outlined here.
| Technique | Expected Data |
| ¹H NMR | Spectral data for this compound is available from commercial suppliers[4]. Based on its structure, one would expect signals corresponding to the aromatic protons (complex multiplets, ~6.9-7.2 ppm), the methylene group adjacent to the oxygen (triplet, ~4.3 ppm), and the methylene group adjacent to the bromine (triplet, ~3.6 ppm). |
| ¹³C NMR | Expected signals include those for the four distinct aromatic carbons (with C-F coupling), the carbon attached to oxygen (~68 ppm), and the carbon attached to bromine (~32 ppm). |
| Mass Spec (MS) | The electron ionization mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]+ and [M+2]+ due to the presence of bromine. |
Synthesis and Purification Protocol
The most logical and widely applicable method for synthesizing 1-(2-Bromoethoxy)-2-fluorobenzene is the Williamson ether synthesis. This venerable reaction provides a reliable pathway by coupling an alkoxide with a primary alkyl halide. In this context, 2-fluorophenol is deprotonated to form the corresponding phenoxide, which then acts as a nucleophile.
Reaction Rationale: The choice of 1,2-dibromoethane as the electrophile is strategic. It is a cost-effective bifunctional reagent. By using an excess of 1,2-dibromoethane and controlling the stoichiometry, we favor the mono-alkylation product, minimizing the formation of the bis-aryloxyethane byproduct. A polar aprotic solvent like dimethylformamide (DMF) or acetone is ideal as it effectively solvates the cation of the base (e.g., K⁺) without interfering with the nucleophilicity of the phenoxide, thus promoting an efficient Sₙ2 reaction.
Experimental Workflow: Williamson Ether Synthesis
Caption: Workflow for the synthesis and purification of 1-(2-Bromoethoxy)-2-fluorobenzene.
Step-by-Step Methodology
-
Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-fluorophenol (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 2.0 eq.), and a suitable solvent such as acetone or DMF.
-
Reagent Addition: Add 1,2-dibromoethane (3.0-5.0 eq.) to the stirring mixture. The excess is crucial to minimize the formation of the symmetrical diether byproduct.
-
Reaction: Heat the mixture to reflux (the exact temperature depends on the solvent) and maintain for 12-24 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or GC-MS until the starting 2-fluorophenol is consumed.
-
Work-up: After cooling the reaction to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the bulk of the solvent and excess 1,2-dibromoethane.
-
Extraction: Dissolve the resulting residue in a water-immiscible organic solvent like ethyl acetate and wash sequentially with water and brine to remove any remaining DMF and inorganic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude oil via silica gel column chromatography, typically using a gradient eluent system of ethyl acetate in hexanes, to afford 1-(2-Bromoethoxy)-2-fluorobenzene as a pure liquid[7].
Reactivity and Synthetic Applications
The synthetic utility of 1-(2-Bromoethoxy)-2-fluorobenzene stems from its two orthogonal reactive sites. This dual reactivity allows for its incorporation into complex molecules through sequential, controlled chemical transformations.
Caption: Key reactivity hubs of 1-(2-Bromoethoxy)-2-fluorobenzene.
Nucleophilic Substitution at the Bromoethyl Group
The primary C-Br bond is an excellent electrophilic site for Sₙ2 reactions. This allows for the facile introduction of the 2-(2-fluorophenoxy)ethyl moiety onto a variety of nucleophiles:
-
N-Alkylation: Reaction with primary or secondary amines yields corresponding N-alkylated products, a common step in the synthesis of pharmacologically active compounds.
-
O-Alkylation/Etherification: Reaction with alcohols or phenols under basic conditions forms new ether linkages.
-
S-Alkylation: Thiol-containing molecules can be alkylated to produce thioethers.
Benzyne Formation and Cycloaddition
The 1-fluoro-2-halobenzene motif is a classic precursor to the highly reactive intermediate, benzyne. Treatment of a related precursor, 1-bromo-2-fluorobenzene, with strong bases or reactive metals like lithium amalgam or magnesium leads to the elimination of LiF and LiBr to generate benzyne[8][9]. This intermediate is a potent dienophile and readily undergoes [4+2] cycloaddition reactions with dienes such as furan to construct complex, fused-ring systems[8]. This powerful transformation enables the rapid assembly of molecular scaffolds that are otherwise difficult to access, making 1-(2-Bromoethoxy)-2-fluorobenzene a valuable tool for building libraries of novel compounds.
Safety, Handling, and Storage
As with any reactive chemical intermediate, proper safety protocols are paramount. The toxicological properties of this specific compound have not been fully investigated, and therefore, it should be handled with care, assuming it is hazardous[10].
-
Hazard Identification: Based on data for analogous compounds, 1-(2-Bromoethoxy)-2-fluorobenzene may cause skin, eye, and respiratory irritation[10][11][12]. It may be harmful if swallowed, inhaled, or absorbed through the skin[10][13].
-
GHS Hazard Statements (Anticipated):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield[11][12][13].
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) and inspect them before use. Employ proper glove removal technique to avoid skin contact[12][13].
-
Skin and Body Protection: Wear a lab coat and other protective clothing as necessary[10].
-
-
Handling and Engineering Controls:
-
Storage:
Conclusion
1-(2-Bromoethoxy)-2-fluorobenzene is a strategically designed synthetic intermediate that offers medicinal chemists and material scientists a reliable tool for molecular construction. Its value lies in the orthogonal reactivity of its bromoethyl chain and its fluorinated aromatic ring. The former provides a direct route for alkylation, while the latter opens pathways to complex polycyclic structures via benzyne intermediates. A thorough understanding of its properties, synthetic routes, and reactivity, combined with stringent adherence to safety protocols, will enable researchers to fully leverage the potential of this versatile building block in their discovery programs.
References
- Vertex AI Search. (n.d.). 1-(2-BROMOETHOXY)-2-FLUOROBENZENE CAS#: 193220-21-2.
- AK Scientific, Inc. (n.d.). 1-(2-Bromoethoxy)-4-fluoro-2-(trifluoromethyl)benzene Safety Data Sheet.
- ChemicalBook. (n.d.). 1-(2-bromoethoxy)-2-fluorobenzene(193220-21-2) 1 h nmr.
- Matrix Scientific. (n.d.). 1-(2-Bromo-ethoxy)-2-fluoro-benzene Safety Data Sheet.
- Supporting Information. (n.d.). General information.
- Sigma-Aldrich. (2012). Bromobenzene Material Safety Data Sheet.
- Angene Chemical. (2021). 1-(2-Bromoethyl)-2-fluorobenzene Safety Data Sheet.
- The Role of Fluorinated Intermediates: Focusing on 1-(2-bromoethyl)-4-fluorobenzene. (n.d.).
- BLD Pharm. (n.d.). 193220-21-2|1-(2-Bromoethoxy)-2-fluorobenzene.
- ChemicalBook. (n.d.). 1-(2-BROMOETHOXY)-4-FLUOROBENZENE synthesis.
- Chemistry Stack Exchange. (2020). Mechanism of reaction between 1-bromo-2-fluorobenzene and furan in the presence of Li/Hg.
- Chemistry Stack Exchange. (2019). How does 1-bromo-2-fluorobenzene react with lithium amalgam?
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Pharmaceutical Potential: The Role of Fluorobenzene in Drug Synthesis.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 1-(2-BROMOETHOXY)-2-FLUOROBENZENE CAS#: 193220-21-2 [m.chemicalbook.com]
- 4. 1-(2-BROMOETHOXY)-2-FLUOROBENZENE(193220-21-2) 1H NMR spectrum [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. 193220-21-2|1-(2-Bromoethoxy)-2-fluorobenzene|BLD Pharm [bldpharm.com]
- 7. 1-(2-BROMOETHOXY)-4-FLUOROBENZENE synthesis - chemicalbook [chemicalbook.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 11. aksci.com [aksci.com]
- 12. angenechemical.com [angenechemical.com]
- 13. gustavus.edu [gustavus.edu]


